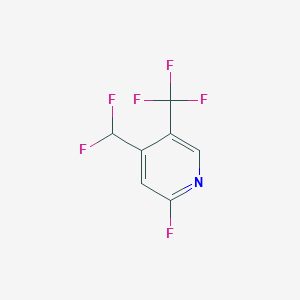
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal and agricultural chemistry due to their unique properties, such as enhanced lipophilicity, bioavailability, and metabolic stability . The incorporation of fluorinated groups, such as difluoromethyl and trifluoromethyl, can modulate the biological and physiological activity of a compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the direct difluoromethylation of pyridines using difluorocarbene reagents Another approach involves the use of metal-catalyzed cross-coupling reactions to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the difluoromethyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar but with different substitution patterns.
2-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with biological targets and improves its stability and bioavailability .
Eigenschaften
Molekularformel |
C7H3F6N |
|---|---|
Molekulargewicht |
215.10 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F6N/c8-5-1-3(6(9)10)4(2-14-5)7(11,12)13/h1-2,6H |
InChI-Schlüssel |
TXUQZVYTZOTZLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















